1-[N'-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]-N-[3-(trifluoromethyl)phenyl]formamide
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Overview
Description
1-[N’-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]-N-[3-(trifluoromethyl)phenyl]formamide is a complex organic compound with a unique structure that includes a piperidine ring, a hydrazinecarbonyl group, and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[N’-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]-N-[3-(trifluoromethyl)phenyl]formamide typically involves multiple steps, starting with the preparation of the piperidine ring and the hydrazinecarbonyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. For example, the use of palladium on carbon as a catalyst is common in the hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-[N’-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]-N-[3-(trifluoromethyl)phenyl]formamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl-substituted phenyl ring.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[N’-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]-N-[3-(trifluoromethyl)phenyl]formamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[N’-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]-N-[3-(trifluoromethyl)phenyl]formamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methylpiperidin-4-ylidene)hydroxylamine
- N-(4-fluorophenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide
- N-(2-fluorophenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide
Uniqueness
1-[N’-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]-N-[3-(trifluoromethyl)phenyl]formamide is unique due to its trifluoromethyl-substituted phenyl ring, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it particularly valuable in drug development and other applications where these properties are desirable.
Properties
IUPAC Name |
N'-[(1-methylpiperidin-4-ylidene)amino]-N-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-22-7-5-11(6-8-22)20-21-14(24)13(23)19-12-4-2-3-10(9-12)15(16,17)18/h2-4,9H,5-8H2,1H3,(H,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLDDOVIANQAFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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